molecular formula C14H21N3O B7495381 N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide

Cat. No. B7495381
M. Wt: 247.34 g/mol
InChI Key: JCXANVRNCTVZAX-UHFFFAOYSA-N
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Description

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide, also known as MTIC, is a chemical compound that has been widely studied for its potential in scientific research. MTIC belongs to the class of indazole-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can help prevent various diseases. Additionally, it has been found to have a protective effect on the nervous system and can help prevent neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide. One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, there is a need for more studies to determine the optimal dosage and administration of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide for various applications.
In conclusion, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is a promising compound that has shown potential in various scientific research applications. While more research is needed to fully understand its mechanism of action and potential side effects, it has several advantages as a research tool and holds promise for future therapeutic applications.

Synthesis Methods

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1-methylindazole with cyclopentanone followed by the addition of a carboxylic acid derivative. The final product is obtained through a purification process that involves chromatography and recrystallization.

Scientific Research Applications

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat various neurological disorders. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17-13-8-4-7-12(11(13)9-15-17)16-14(18)10-5-2-3-6-10/h9-10,12H,2-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXANVRNCTVZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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